(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone
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Overview
Description
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone is a chemical compound that features a pyridine ring attached to a phenyl ring through a methanone group, with a tetrafluoroethoxy substituent on the phenyl ring
Preparation Methods
The synthesis of (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and 4-(1,2,2,2-tetrafluoroethoxy)benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Scientific Research Applications
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone can be compared with other similar compounds, such as:
(Pyridin-3-yl)[4-(methoxy)phenyl]methanone: This compound has a methoxy group instead of a tetrafluoroethoxy group, resulting in different chemical and biological properties.
(Pyridin-3-yl)[4-(ethoxy)phenyl]methanone: The ethoxy group provides different reactivity and stability compared to the tetrafluoroethoxy group.
(Pyridin-3-yl)[4-(trifluoromethoxy)phenyl]methanone: The trifluoromethoxy group imparts unique electronic properties to the compound
Properties
CAS No. |
61547-45-3 |
---|---|
Molecular Formula |
C14H9F4NO2 |
Molecular Weight |
299.22 g/mol |
IUPAC Name |
pyridin-3-yl-[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H9F4NO2/c15-13(14(16,17)18)21-11-5-3-9(4-6-11)12(20)10-2-1-7-19-8-10/h1-8,13H |
InChI Key |
JMRSMTIQMUKQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)OC(C(F)(F)F)F |
Origin of Product |
United States |
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